molecular formula C8H4O2 B1606654 Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 6383-11-5

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No.: B1606654
CAS No.: 6383-11-5
M. Wt: 132.12 g/mol
InChI Key: NFYYUUJYMWILSY-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a chemical compound with the molecular formula C8H4O2 and a molecular weight of 132.1162 . It is characterized by a bicyclic structure that includes a fused ring system with two ketone groups at positions 7 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione can be achieved through a one-pot procedure starting from terminal aryl alkynes. This method involves the use of a rhodium(I) complex as a catalyst, which facilitates the head-to-tail homocoupling of the terminal alkyne and subsequent zipper annulation of the resulting gem-dihalide . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using scalable catalysts, and ensuring efficient separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally include controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction could produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione exerts its effects involves interactions with molecular targets and pathways within a given system. For example, in oxidation reactions, the compound’s ketone groups may interact with oxidizing agents to form new bonds and structures. The specific pathways and targets depend on the context of the reaction and the desired outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system with ketone functionalities, which provides distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYUUJYMWILSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213272
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6383-11-5
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
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Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
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Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
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Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

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